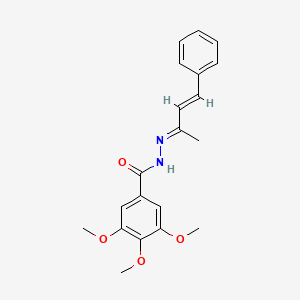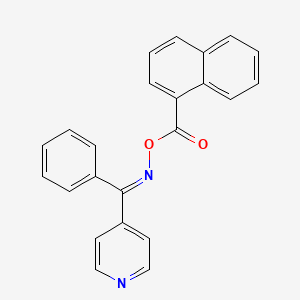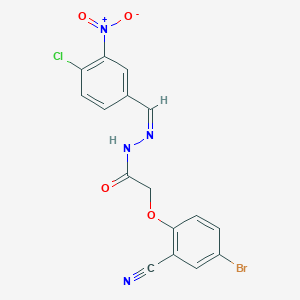![molecular formula C16H17BrN2O2S B5916950 N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide, commonly known as BTEAH, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BTEAH is a hydrazone derivative that has shown promising results in various scientific research studies.
科学研究应用
BTEAH has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including as an anti-cancer agent, anti-inflammatory agent, and anti-tuberculosis agent. BTEAH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BTEAH has demonstrated activity against tuberculosis, which is a significant public health concern worldwide.
作用机制
The exact mechanism of action of BTEAH is not fully understood, but it is believed to act by inhibiting various cellular pathways that are involved in cell proliferation and survival. BTEAH has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth, including tyrosine kinases and histone deacetylases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BTEAH has been shown to inhibit the production of pro-inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BTEAH has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and possess anti-inflammatory properties. Additionally, BTEAH has been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. BTEAH has also been shown to possess antimicrobial properties, which could be useful in the treatment of infectious diseases.
实验室实验的优点和局限性
BTEAH has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, BTEAH has been shown to have good bioavailability, which could contribute to its potential therapeutic applications. However, there are also some limitations to using BTEAH in laboratory experiments. For example, the exact mechanism of action of BTEAH is not fully understood, which could make it challenging to design experiments that target specific cellular pathways. Additionally, BTEAH has not yet been extensively studied in animal models, which could limit its potential therapeutic applications.
未来方向
There are several future directions for research on BTEAH. One potential direction is to further investigate its potential as an anti-cancer agent. This could involve studying its activity in different types of cancer cells and in animal models. Additionally, further research could be conducted to better understand the mechanism of action of BTEAH and to identify specific cellular pathways that it targets. Another potential direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its activity in animal models of inflammatory diseases such as rheumatoid arthritis. Finally, further research could be conducted to investigate its potential as an antimicrobial agent. This could involve studying its activity against different types of bacteria and viruses.
合成方法
The synthesis of BTEAH involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid hydrazide with 5-bromo-2-thiophene carboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard laboratory techniques such as column chromatography and recrystallization. The yield of BTEAH obtained through this method is generally good, and the purity of the compound is high.
属性
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-10-5-4-6-13(11(10)2)21-9-16(20)19-18-12(3)14-7-8-15(17)22-14/h4-8H,9H2,1-3H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOHKSLHAXITCQ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=C(C)C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C(\C)/C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)
![4-{2-(acetylamino)-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5916901.png)

![2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5916905.png)


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)



![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)